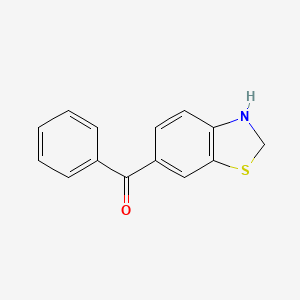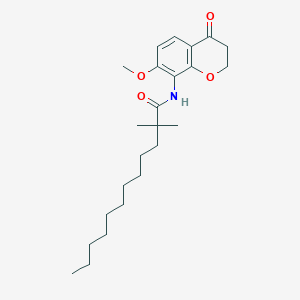
2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been widely studied due to their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer agents .
準備方法
The synthesis of 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures . Another method involves the use of microwave irradiation, which has been shown to reduce reaction times and increase yields .
Industrial production methods for benzothiazole derivatives often involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for large-scale production .
化学反応の分析
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
科学的研究の応用
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . It also exhibits antimicrobial properties, making it a candidate for the development of new antibiotics .
In the field of biology, this compound has been used as a fluorescent probe for imaging applications due to its ability to bind to specific biomolecules and emit fluorescence . Additionally, it has been investigated for its potential use in the development of new materials for electronic and optoelectronic devices .
作用機序
The mechanism of action of 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity . This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of bacterial growth .
類似化合物との比較
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities .
2-Aminobenzothiazole: Known for its anticancer and antimicrobial properties.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry and also exhibits antimicrobial activity.
The unique structure of this compound, with its phenyl and methanone substituents, contributes to its distinct biological activities and makes it a valuable compound for further research and development .
特性
分子式 |
C14H11NOS |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone |
InChI |
InChI=1S/C14H11NOS/c16-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-15-12/h1-8,15H,9H2 |
InChIキー |
BSJCMEIUFYPGNL-UHFFFAOYSA-N |
正規SMILES |
C1NC2=C(S1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)

![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one](/img/structure/B10837955.png)
![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
